molecular formula C17H12BrN3O2S2 B5966778 2-[(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE CAS No. 6124-31-8

2-[(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE

Cat. No.: B5966778
CAS No.: 6124-31-8
M. Wt: 434.3 g/mol
InChI Key: CSODQBPDJVOVMB-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure features a (3-bromophenyl)methylidene substituent at position 5 (Z-configuration), a sulfanylidene group at position 2, and an acetamide-linked pyridin-3-yl moiety at position 3 (). Thiazolidinones are known for diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The Z-configuration of the methylidene group is critical for spatial orientation, affecting molecular recognition by biological targets .

Properties

IUPAC Name

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O2S2/c18-12-4-1-3-11(7-12)8-14-16(23)21(17(24)25-14)10-15(22)20-13-5-2-6-19-9-13/h1-9H,10H2,(H,20,22)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSODQBPDJVOVMB-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE typically involves the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidine ring. The final step involves the acylation of the thiazolidine derivative with pyridine-3-carboxylic acid to yield the target compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

2-[(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and bioactivity profiles of the target compound with structurally related thiazolidinone derivatives:

Compound Molecular Formula Substituents Bioactivity Highlights Key References
Target Compound : 2-[(5Z)-5-[(3-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)acetamide C₁₈H₁₄BrN₃O₂S₂ - 3-Bromophenylmethylidene
- Pyridin-3-yl acetamide
- Potential kinase inhibition (inferred from pyridinyl group)
- Enhanced lipophilicity due to bromine
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide C₁₈H₁₄N₂O₃S₂ - Benzylidene
- 4-Hydroxyphenyl acetamide
- Antioxidant activity
- Moderate cytotoxicity against cancer cell lines
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone C₂₄H₂₀N₄O₄S - Dual methoxyphenyl groups
- Hydrazone linkage
- Antimicrobial activity (Gram-positive bacteria)
- Improved solubility due to -OCH₃
2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile C₂₂H₁₇N₃O₃S - Cyanobenzylidene
- Furan-linked pyrimidine
- Anticancer activity (NCI-60 panel)
- High electrophilicity from cyano group
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide C₂₄H₂₁N₃O₃S₂ - Phenylsulfonyl
- Phenylimino
- Anti-inflammatory activity
- Stabilized by sulfonyl group

Key Structural and Functional Differences

The pyridin-3-yl group introduces hydrogen-bonding capability with kinases or receptors, contrasting with the 4-hydroxyphenyl group in ’s compound, which may favor antioxidant mechanisms .

Stereochemical Considerations :

  • The Z-configuration of the methylidene group is conserved across analogues (e.g., and ), ensuring optimal spatial alignment for target binding. Derivatives with E-configurations show reduced activity due to steric clashes .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows a condensation pathway similar to and , where thiosemicarbazides react with α-halo carbonyl compounds. However, the bromophenyl substituent may require specialized aldehydes or bromination steps .

Research Findings and Data Mining Insights

  • Bioactivity Clustering: ’s hierarchical clustering analysis indicates that thiazolidinones with aromatic substituents (e.g., bromophenyl, benzylidene) cluster together, correlating with shared modes of action such as topoisomerase inhibition or kinase modulation .
  • Protein Target Similarity : Compounds with pyridinyl or phenylacetamide groups (e.g., target compound and ’s derivative) show overlapping interactions with cytochrome P450 enzymes, suggesting metabolic stability concerns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.